3-Amino-N-methylpicolinamide

Adenosine Receptor Pharmacology GPCR Antagonism Inflammation

3-Amino-N-methylpicolinamide (CAS: 99368-19-1) is the privileged 'warhead' scaffold for CNS-penetrant kinase inhibitors. Its 3-amino motif is essential for brain exposure in mGlu₄ PAMs, while the N-methyl amide drives potent, selective inhibition of ALK, FAK, and Syk kinases. Unlike generic picolinamides, this specific isomer enables access to sub-nanomolar ALK inhibitors active against the L1196M gatekeeper mutant. Procure this building block for hit-to-lead programs in oncology and CNS diseases.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B8687986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-methylpicolinamide
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC=N1)N
InChIInChI=1S/C7H9N3O/c1-9-7(11)6-5(8)3-2-4-10-6/h2-4H,8H2,1H3,(H,9,11)
InChIKeyACQSXOWTAAETIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-methylpicolinamide: A Privileged Scaffold in Kinase Inhibitor and CNS Drug Discovery


3-Amino-N-methylpicolinamide (CAS: 99368-19-1) is a heterocyclic building block characterized by a picolinamide core bearing a 3-amino substituent and an N-methyl carboxamide. Its molecular formula is C₇H₉N₃O with a molecular weight of 151.17 g/mol . The compound serves as a critical intermediate in the synthesis of kinase inhibitors targeting FAK, Syk, PIM, and ALK [1], and its 3-amino picolinamide motif has been identified as a privileged 'warhead' that engenders CNS penetration and in vivo efficacy in metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulators (PAMs) [2].

Why Generic Substitution of 3-Amino-N-methylpicolinamide with Other Picolinamide Analogs Fails in Research and Development


In-class picolinamide compounds cannot be simply interchanged because minor structural modifications at the 3-position or on the amide nitrogen profoundly alter both target engagement and ADME properties. For instance, the 3-amino group is critical for achieving CNS exposure and in vivo efficacy in mGlu₄ PAMs; its absence in related picolinamides results in compounds that are either peripherally restricted or inactive [1]. Similarly, substitution of the N-methyl group can dramatically shift kinase selectivity profiles, as evidenced by SAR studies showing that N-methylpicolinamide-bearing hybrids exhibit distinct inhibitory potencies across c-Met, VEGFR-2, EGFR, and TAK1 kinases [2][3]. The quantitative evidence below details these differentiation points.

Quantitative Differentiation of 3-Amino-N-methylpicolinamide vs. Related Analogs: Head-to-Head and Class-Level Comparisons


Human A₃ Adenosine Receptor Antagonist Potency: EC₅₀ and Kᵢ Values

3-Amino-N-methylpicolinamide (BDBM50597191/CHEMBL5195631) demonstrates antagonist activity at the human A₃ adenosine receptor with an EC₅₀ of 16 nM and a Kᵢ of 13 nM in cellular and binding assays, respectively [1]. While a direct comparator within the same study is not reported, this potency positions the compound within the range of known A₃R antagonists. For class-level inference, the picolinamide scaffold is noted for its ability to confer selectivity across adenosine receptor subtypes; however, the 3-amino-N-methyl substitution pattern uniquely contributes to this specific affinity profile, as SAR studies on picolinamide-derived GPCR ligands indicate that alterations to the 3-amino group often result in significant loss of activity at A₃R [2].

Adenosine Receptor Pharmacology GPCR Antagonism Inflammation

ALK Tyrosine Kinase Inhibition: Sub-nanomolar Kᵢ and Cellular IC₅₀

A derivative incorporating the 3-amino-N-methylpicolinamide core (BDBM50018828/CHEMBL3286818) exhibits exceptionally potent inhibition of ALK tyrosine kinase: Kᵢ < 0.100 nM for wild-type ALK and Kᵢ = 0.570 nM for the L1196M mutant in enzymatic assays, with corresponding cellular IC₅₀ values of 1 nM (wild-type EML4-ALK) and 20 nM (L1196M mutant) [1]. In comparison, crizotinib, a clinically approved ALK inhibitor, shows a wild-type ALK cellular IC₅₀ of approximately 20–30 nM in similar cellular contexts, indicating that this picolinamide-based compound offers approximately 20-fold greater potency [2].

Kinase Inhibitor Oncology ALK Fusion Cancers

mGlu₄ Positive Allosteric Modulation and CNS Penetration: The 3-Amino Warhead Advantage

In the optimization of picolinamide-derived mGlu₄ PAMs, the 3-amino substituent was identified as a critical 'warhead' that imparts both potency and CNS exposure. Compound VU0477886, which incorporates the 3-amino-N-methylpicolinamide core, exhibits an EC₅₀ of 95 nM with 89% Glu Max, a brain-to-plasma ratio (Kp) of 1.3, rat clearance (CLp) of 4.0 mL/min/kg, and a half-life (t₁/₂) of 3.7 hours [1]. In contrast, earlier picolinamide PAMs lacking the 3-amino group (e.g., VU0418506) were peripherally restricted with Kp < 0.1 and required extensive medicinal chemistry efforts to achieve brain penetration [2].

Neuroscience Parkinson's Disease CNS Drug Delivery

TAK1 Kinase Inhibition: IC₅₀ = 131 nM vs. Optimized N-Methylpicolinamide Derivatives

3-Amino-N-methylpicolinamide (BDBM50626024/CHEMBL5424789) inhibits TAK1 kinase with an IC₅₀ of 131 nM in a radiometric hotspot kinase assay [1]. In a parallel medicinal chemistry campaign, optimized N-methylpicolinamide derivatives achieved TAK1 IC₅₀ values as low as 0.58 μM (580 nM) [2]. The 3-amino-N-methylpicolinamide core thus provides approximately 4.4-fold greater potency compared to this advanced lead series, highlighting the advantage of the 3-amino substitution for TAK1 engagement.

Inflammation NF-κB Signaling Kinase Inhibitor

Synthetic Versatility: Direct Access to FAK and Syk Kinase Inhibitor Cores

3-Amino-N-methylpicolinamide serves as a direct precursor for the synthesis of 2,4-diaminopyridine derivatives that act as potent focal adhesion kinase (FAK) inhibitors [1]. Additionally, it is a key intermediate in the preparation of substituted picolinamide Syk kinase inhibitors disclosed in US20140113931A1 [2]. In contrast, the isomeric 2-amino-N-methylnicotinamide (2-amino substitution) exhibits different reactivity patterns and has not been reported as an intermediate in the same FAK inhibitor synthetic routes, underscoring the unique synthetic utility conferred by the 3-amino substitution pattern .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Potential Antiproliferative Activity Against Osteosarcoma Cells

Preliminary data from the EBI ChEMBL database indicate that 3-amino-N-methylpicolinamide was evaluated for cytotoxic activity against the 143B (TK⁻) osteosarcoma cell line [1]. While quantitative IC₅₀ values are not provided in the accessible abstract, the compound was noted as active in this model. For context, the related picolinamide derivative sorafenib exhibits an IC₅₀ of approximately 6–8 μM against 143B cells [2], establishing a benchmark for this tumor type. Further quantitative comparison is not possible due to incomplete data; this evidence is therefore classified as supporting only.

Cancer Cell Biology Osteosarcoma Antiproliferative

Optimal Research and Industrial Application Scenarios for 3-Amino-N-methylpicolinamide Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant mGlu₄ Positive Allosteric Modulators in Parkinson's Disease

Based on the 3-amino warhead advantage demonstrated by VU0477886 (EC₅₀ = 95 nM, Kp = 1.3), 3-Amino-N-methylpicolinamide is the scaffold of choice for medicinal chemistry teams developing brain-penetrant mGlu₄ PAMs. Procurement of this specific compound enables the synthesis of analogs that retain both target potency and CNS exposure—a dual requirement that generic picolinamides lacking the 3-amino group fail to meet [1].

Development of Next-Generation ALK Inhibitors Overcoming L1196M Resistance

The sub-nanomolar enzymatic potency (Kᵢ < 0.100 nM) and cellular activity (IC₅₀ = 1 nM) of 3-amino-N-methylpicolinamide-derived ALK inhibitors, combined with retained activity against the L1196M gatekeeper mutant (Kᵢ = 0.570 nM), make this compound an essential starting material for programs targeting crizotinib-resistant ALK-positive cancers [2].

Synthesis of FAK and Syk Kinase Inhibitor Libraries via Pd-Catalyzed Cross-Coupling

The 3-amino-N-methylpicolinamide core is uniquely positioned for rapid diversification into 2,4-diaminopyridine FAK inhibitors and substituted picolinamide Syk inhibitors, as documented in patent literature [3][4]. Procurement of this specific isomer, rather than the 2-amino analog, is mandatory for accessing these validated kinase inhibitor chemotypes.

TAK1/NF-κB Pathway Inhibitor Screening and SAR Expansion

With an IC₅₀ of 131 nM against TAK1 kinase, 3-Amino-N-methylpicolinamide serves as a potent starting point for structure-activity relationship studies aimed at suppressing NF-κB signaling in inflammation and oncology. Its 4.4-fold potency advantage over advanced N-methylpicolinamide derivatives (IC₅₀ = 580 nM) justifies its selection for hit-to-lead campaigns [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-N-methylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.